molecular formula C9H16BrF B6162952 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane CAS No. 2201243-63-0

1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane

Cat. No.: B6162952
CAS No.: 2201243-63-0
M. Wt: 223.13 g/mol
InChI Key: WSMKUWHOLKZXKP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-fluoro-4,4-dimethylcyclohexane is a halogenated cycloalkane with the molecular formula C 9 H 16 BrF and a molecular weight of 223.13 g/mol . Its structure features a cyclohexane ring that is disubstituted at the 1-position with both a bromomethyl group and a fluorine atom, and further stabilized by two methyl groups at the 4-position . This unique combination of a reactive bromomethyl handle and a fluorine atom, set on a sterically hindered, dimethyl-substituted ring, makes it a valuable and versatile intermediate in advanced organic synthesis . Research Applications and Value: This compound is primarily used as a key building block in medicinal chemistry and drug discovery. The bromomethyl group is a potent alkylating agent, enabling its use in nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds . It can be used to introduce the 1-fluoro-4,4-dimethylcyclohexyl moiety into larger, more complex molecules, a structural motif that can significantly alter a compound's metabolic stability, lipophilicity, and overall conformation . Concurrently, the fluorine atom can be leveraged to modulate electronic properties or serve as a bioisostere. This makes the compound particularly valuable for the synthesis of potential pharmaceutical candidates, agrochemicals, and other specialized materials . As a multifunctional reagent, it allows researchers to rapidly diversify chemical space from a single, complex intermediate. Safety and Handling: This compound is classified as a flammable liquid and is irritating to the eyes, skin, and respiratory system . It requires careful handling in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2201243-63-0

Molecular Formula

C9H16BrF

Molecular Weight

223.13 g/mol

IUPAC Name

1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane

InChI

InChI=1S/C9H16BrF/c1-8(2)3-5-9(11,7-10)6-4-8/h3-7H2,1-2H3

InChI Key

WSMKUWHOLKZXKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CBr)F)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Bromomethyl 1 Fluoro 4,4 Dimethylcyclohexane

Strategies for Carbon-Halogen Bond Formation at the Quaternary Center

The creation of the C1 quaternary center containing both a fluorine and a bromomethyl group necessitates a sequential introduction of these functionalities. The order of these steps and the specific reagents used are critical to achieving the desired product with high selectivity and yield.

Regioselective Bromination Approaches

Regioselective bromination is a key step in the synthesis of 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane. The challenge lies in selectively introducing a bromine atom onto the methyl group attached to the quaternary center.

Radical bromination is a powerful tool for the selective functionalization of alkanes. youtube.com This method relies on the formation of a bromine radical, which then abstracts a hydrogen atom from the substrate to form an alkyl radical, followed by reaction with molecular bromine. The regioselectivity of this reaction is governed by the stability of the resulting radical intermediate. In the context of a potential precursor to the target molecule, such as 1-fluoro-1,4,4-trimethylcyclohexane, radical bromination would preferentially occur at the tertiary C-H bond of the methyl group attached to the fluorinated quaternary center, due to the high stability of the resulting tertiary radical.

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light, is a common method for achieving selective bromination at allylic and benzylic positions, and can also be applied to activated C-H bonds. youtube.com For the synthesis of this compound, a precursor like 1-fluoro-1,4,4-trimethylcyclohexane could be subjected to these conditions.

Table 1: Comparison of Radical Bromination Initiators

InitiatorActivation MethodTypical Reaction ConditionsAdvantagesDisadvantages
Azobisisobutyronitrile (AIBN)Thermal80-100 °CControlled initiation rateRequires elevated temperatures
Benzoyl PeroxideThermal80-110 °CEffective for a range of substratesCan lead to side reactions
Light (hν)PhotochemicalRoom TemperatureMild reaction conditionsRequires specialized equipment

An alternative to direct radical bromination involves the modification of a precursor to introduce a leaving group, which can then be displaced by a bromide ion. For instance, a precursor such as (1-fluoro-4,4-dimethylcyclohexyl)methanol could be synthesized. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a bromide source, like sodium bromide or lithium bromide, in an appropriate solvent would yield the desired this compound via an SN2 reaction. This approach offers excellent control over the position of bromination.

Stereoselective Fluorination Techniques

The introduction of a fluorine atom at a quaternary center is a significant challenge in synthetic organic chemistry. rsc.orgnih.gov Both nucleophilic and electrophilic methods have been developed to address this transformation, each with its own set of advantages and limitations. rsc.org

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. acs.org This is a common and often cost-effective method for introducing fluorine. nih.govscience.gov For the synthesis of this compound, a suitable precursor would be a molecule containing a good leaving group at the C1 position, such as a hydroxyl or a different halogen. For example, 1-(bromomethyl)-4,4-dimethylcyclohexan-1-ol could be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to replace the hydroxyl group with fluorine.

The reactivity of nucleophilic fluorinating agents can be enhanced through the use of crown ethers or phase-transfer catalysts to increase the solubility and nucleophilicity of the fluoride source, such as potassium fluoride. nih.govresearchgate.net

Table 2: Common Nucleophilic Fluorinating Agents

ReagentAcronymTypical SubstratesKey Features
Diethylaminosulfur TrifluorideDASTAlcohols, Aldehydes, KetonesWidely used, commercially available
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorAlcohols, Aldehydes, KetonesMore thermally stable than DAST
Potassium FluorideKFAlkyl halides, SulfonatesInexpensive, readily available
Cesium FluorideCsFAlkyl halides, SulfonatesMore soluble and reactive than KF

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic substrate. wikipedia.org This approach is particularly useful for the fluorination of enolates, silyl (B83357) enol ethers, and other electron-rich species. worktribe.com In the context of synthesizing the target molecule, a precursor such as a silyl enol ether derived from 4,4-dimethyl-1-(trimethylsilyl)cyclohexan-1-one could be treated with an electrophilic fluorinating agent.

A widely used class of electrophilic fluorinating reagents are the N-F compounds, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). researchgate.netdntb.gov.ua These reagents are generally stable, crystalline solids that are easier to handle than gaseous fluorine. The choice of reagent and reaction conditions can influence the stereochemical outcome of the fluorination. acs.org

Table 3: Common Electrophilic Fluorinating Agents

ReagentAcronymKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Highly effective, versatile, and relatively safe
N-FluorobenzenesulfonimideNFSIStrong fluorinating agent, often used for challenging substrates
N-Fluoro-o-benzenedisulfonimideNFOBSAnother effective N-F type reagent

Sequential and Convergent Synthesis Routes to this compound

The construction of the target molecule can be approached through both linear (sequential) and convergent synthetic strategies. A linear sequence involves the stepwise modification of a single starting material, while a convergent approach involves the synthesis of separate fragments that are later combined. Given the compact nature of the target, a sequential approach starting from a readily available cyclohexane (B81311) precursor is often more practical.

A plausible and efficient synthetic pathway commences with a commercially available and relatively inexpensive starting material, 4,4-dimethylcyclohexanone (B1295358). This multi-step sequence is designed to systematically introduce the required functionalities onto the cyclohexane ring.

A potential synthetic route is outlined below:

Wittig Reaction: The synthesis can initiate with a Wittig reaction on 4,4-dimethylcyclohexanone using a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, to introduce an exocyclic double bond, yielding 4,4-dimethyl-1-methylenecyclohexane.

Epoxidation: The resulting alkene can then be subjected to epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding spiro-epoxide, 1-oxa-5,5-dimethylspiro[2.5]octane.

Ring Opening and Fluorination: The epoxide ring can be opened using a fluoride source. A variety of reagents can be employed for this transformation, including potassium fluoride in the presence of a phase-transfer catalyst or amine-HF complexes like Olah's reagent (pyridine-HF). This step is crucial for the introduction of the fluorine atom and the creation of a hydroxymethyl group, yielding (1-fluoro-4,4-dimethylcyclohexyl)methanol.

Bromination: The final step involves the conversion of the primary alcohol to the corresponding bromide. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction) to afford the target molecule, this compound.

A representative table of reaction steps and potential reagents is provided below:

StepTransformationReagent(s)Intermediate/Product
1Wittig ReactionCH₃PPh₃Br, n-BuLi4,4-dimethyl-1-methylenecyclohexane
2Epoxidationm-CPBA1-oxa-5,5-dimethylspiro[2.5]octane
3Fluorinative Ring OpeningPyridine-HF or KF/18-crown-6 (B118740)(1-fluoro-4,4-dimethylcyclohexyl)methanol
4BrominationPBr₃ or CBr₄/PPh₃This compound

This table presents a hypothetical synthetic sequence. The efficiency of each step would require experimental validation and optimization.

The introduction of both fluorine and bromine onto the same quaternary carbon center requires careful consideration of the timing and methodology of each halogenation step. In the proposed sequential synthesis, the fluorine atom is introduced prior to the bromine. This strategy is often preferred due to the high electronegativity and small size of fluorine, which can influence the reactivity of the molecule in subsequent steps. The nucleophilic opening of the epoxide with a fluoride ion is a key step that establishes the C-F bond.

Alternatively, strategies involving the simultaneous introduction of both halogens are less common and often suffer from a lack of selectivity. A stepwise approach allows for greater control over the regiochemistry and stereochemistry of the final product. The conversion of the hydroxymethyl group to a bromomethyl group in the final step is a well-established transformation.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yields and minimize the formation of byproducts. Key parameters that require fine-tuning include the choice of solvent, reaction temperature, and the use of catalytic systems.

The choice of solvent can significantly impact the outcome of each reaction step. For instance, in the Wittig reaction, an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is typically used to facilitate the formation of the ylide. In the epoxidation step, a chlorinated solvent such as dichloromethane (B109758) (DCM) is often employed.

The fluorinative ring-opening of the epoxide is particularly sensitive to solvent and temperature. The use of polar aprotic solvents can enhance the nucleophilicity of the fluoride ion. Temperature control is also critical to prevent side reactions, such as elimination.

The bromination of the primary alcohol is generally robust, but the choice of solvent and temperature can influence the reaction rate and the purity of the product. For example, the Appel reaction is often carried out in an inert solvent like DCM or acetonitrile (B52724) at or below room temperature. Elevated temperatures in halogenation reactions can sometimes lead to undesired side reactions.

Reaction StepSolventTemperature (°C)Rationale
Wittig ReactionTHF0 to RTAprotic solvent stabilizes the ylide.
EpoxidationDCM0 to RTInert solvent for m-CPBA oxidation.
Fluorinative Ring OpeningTHF or DioxaneRT to 50Polar aprotic solvent enhances fluoride nucleophilicity.
BrominationDCM0 to RTInert solvent for the brominating agent.

This table provides illustrative reaction conditions that would require experimental optimization.

While the proposed synthesis does not heavily rely on catalysis, certain steps can benefit from the use of catalysts. For example, in the fluorinative ring opening with potassium fluoride, a phase-transfer catalyst like 18-crown-6 is essential to solubilize the fluoride salt in the organic solvent and enhance its reactivity.

In the broader context of halogenation, various catalytic systems are employed to achieve selectivity and efficiency. For electrophilic halogenations, Lewis acids are often used as catalysts to polarize the halogen-halogen bond. For nucleophilic fluorination, transition metal catalysts have been developed to facilitate the formation of C-F bonds. While not directly applied in the proposed primary route, these catalytic methods represent important tools in the synthesis of complex organofluorine compounds.

Challenges in the Synthesis of Multiply Halogenated Quaternary Carbon Centers

The synthesis of molecules containing multiply halogenated quaternary carbon centers, such as this compound, is fraught with challenges. The primary obstacle is the steric hindrance around the quaternary center, which can significantly slow down reaction rates and necessitate more forcing conditions.

The creation of a quaternary center bearing both a fluorine atom and a bromomethyl group introduces additional electronic and steric complexities. The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of adjacent functional groups. Furthermore, the installation of two substituents on a single carbon of a cyclohexane ring can lead to significant steric strain, potentially favoring alternative reaction pathways or leading to decomposition.

Another challenge lies in controlling the regioselectivity of the halogenation steps. While the proposed synthesis aims to control this through a stepwise functionalization, the possibility of undesired side reactions, such as rearrangements or eliminations, must always be considered, particularly when dealing with sterically congested intermediates. The neopentyl-like nature of the target's core structure can render nucleophilic substitution reactions particularly sluggish.

Reactivity and Mechanistic Investigations of 1 Bromomethyl 1 Fluoro 4,4 Dimethylcyclohexane

Nucleophilic Substitution Pathways at the Bromomethyl Group

The primary carbon of the bromomethyl group is the principal site for nucleophilic substitution reactions. However, the reaction mechanism is profoundly influenced by the steric and electronic environment imposed by the rest of the cyclohexane (B81311) ring.

Unimolecular (S(_N)1) Reaction Mechanisms

Unimolecular nucleophilic substitution (S(_N)1) proceeds through a carbocation intermediate. masterorganicchemistry.com For 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane, an S(_N)1 pathway would involve the initial, rate-determining departure of the bromide leaving group to form a primary carbocation.

Primary carbocations are notoriously unstable. However, in a manner analogous to neopentyl halides, this primary carbocation could undergo a rapid 1,2-methyl shift (Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. quora.com This rearrangement would relieve some of the steric strain and result in a more stabilized positive charge. The subsequent attack of a nucleophile on this rearranged carbocation would lead to the final product. The S(_N)1 mechanism is typically favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. youtube.com

Bimolecular (S(_N)2) Reaction Mechanisms and Steric Hindrance from 4,4-Dimethyl Groups

The bimolecular nucleophilic substitution (S(_N)2) mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This mechanism is characterized by a backside attack, which leads to an inversion of stereochemistry at the reaction center. youtube.com

For this compound, the bromomethyl group is attached to a quaternary carbon, creating a neopentyl-like system. Such systems are known to be extremely slow to react via an S(_N)2 mechanism due to severe steric hindrance. acs.org The bulky 4,4-dimethyl groups on the cyclohexane ring further exacerbate this steric crowding, effectively shielding the electrophilic carbon from the backside approach of a nucleophile. youtube.com This significant steric impediment makes the S(_N)2 pathway highly unfavorable for this substrate. acs.org

Table 1: Predicted Relative Rates of S(_N)2 Reactions for Various Alkyl Bromides
CompoundSubstrate TypeRelative RatePrimary Reason for Rate
Methyl bromideMethyl~1Minimal steric hindrance
Ethyl bromidePrimary~10-2Slight increase in steric hindrance
Neopentyl bromidePrimary (neopentyl-like)~10-5Severe steric hindrance
This compoundPrimary (neopentyl-like)<10-5Extreme steric hindrance from the substituted ring

Influence of Fluorine Substitution on Reactivity and Selectivity in Nucleophilic Displacements

The presence of a fluorine atom on the adjacent carbon has a significant electronic influence on the reactivity of the bromomethyl group. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-bromine bond, making the carbon atom more electrophilic and potentially more susceptible to nucleophilic attack.

However, in the context of an S(_N)1 reaction, this inductive effect would be destabilizing to the adjacent primary carbocation that would form upon bromide departure. This destabilization would increase the activation energy for the S(_N)1 pathway, thereby slowing it down. For an S(_N)2 reaction, while the increased electrophilicity of the carbon is favorable, the steric hindrance remains the overwhelmingly dominant factor, making the reaction unlikely. acs.org

Elimination Reactions Involving this compound

In the presence of a strong base, this compound can undergo elimination reactions to form an alkene. The mechanism and the resulting product distribution are heavily dependent on the reaction conditions and the substrate's stereochemistry.

E1 and E2 Mechanisms

The unimolecular elimination (E1) mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. indusuni.ac.in Following the formation of the carbocation, a weak base can abstract a proton from an adjacent carbon to form a double bond. Given the potential for carbocation rearrangement, a mixture of alkene products could be expected.

The bimolecular elimination (E2) mechanism is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. youtube.com This mechanism has a strict stereochemical requirement: the proton being abstracted and the leaving group must be in an anti-periplanar (or anti-coplanar) orientation. msu.edu In a cyclohexane system, this translates to a requirement for a diaxial arrangement of the proton and the leaving group. msu.edu

Regioselectivity in Alkene Formation

The regioselectivity of elimination reactions is governed by the stability of the resulting alkene. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. msu.edu However, in cases of significant steric hindrance, either in the substrate or the base, the Hofmann rule may be followed, leading to the formation of the less substituted alkene.

For this compound, an E2 reaction would require the abstraction of a proton from the cyclohexane ring. Due to the steric bulk of the 4,4-dimethyl groups and the neopentyl-like structure, a bulky base would have difficulty accessing the more sterically hindered protons. This could favor the formation of the less substituted alkene (Hofmann product). The Zaitsev product, the more substituted alkene, would require the removal of a more sterically hindered proton.

Table 2: Potential Alkene Products from Elimination of this compound
Product NameAlkene SubstitutionPredicted Major Product with
1-fluoro-4,4-dimethyl-1-(methylene)cyclohexaneLess substituted (Hofmann)Bulky bases (e.g., potassium tert-butoxide)
1-(bromomethyl)-1-fluoro-4-methyl-4-(prop-1-en-2-yl)cyclohexane (following rearrangement)More substituted (Zaitsev)Small bases (e.g., sodium ethoxide), E1 conditions

Radical Reactions and Their Role in Transformations of the Bromomethyl Moiety

The bromomethyl group is a key site for radical reactivity, primarily due to the relative weakness of the carbon-bromine bond compared to carbon-hydrogen and carbon-fluorine bonds. Homolytic cleavage of the C-Br bond, typically initiated by light (hν) or a radical initiator, would generate a primary radical adjacent to a fluorine-bearing quaternary center.

The general mechanism for free-radical bromination involves three key steps: initiation, propagation, and termination. In the context of this compound, the focus would be on reactions involving the bromomethyl group itself, rather than the introduction of a new bromine atom. For instance, in the presence of a radical initiator and a hydrogen donor like tributyltin hydride (Bu₃SnH), a radical chain reaction could lead to the debromination of the molecule.

Hypothetical Radical Debromination Mechanism:

StepReactionDescription
Initiation Initiator → 2 R•Generation of initiator radicals.
R• + Bu₃SnH → RH + Bu₃Sn•Formation of the tributyltin radical.
Propagation Bu₃Sn• + C₉H₁₆BrF-CH₂Br → Bu₃SnBr + C₉H₁₆BrF-CH₂•Abstraction of the bromine atom to form the primary alkyl radical.
C₉H₁₆BrF-CH₂• + Bu₃SnH → C₉H₁₆BrF-CH₃ + Bu₃Sn•The alkyl radical abstracts a hydrogen atom from tributyltin hydride, regenerating the tributyltin radical.
Termination Various radical coupling reactionsCombination of any two radical species to terminate the chain.

The stability of the resulting primary radical (1-fluoro-4,4-dimethylcyclohexan-1-yl)methyl radical is a crucial factor. While primary radicals are generally less stable than secondary or tertiary radicals, the presence of the adjacent fluorine atom could exert a modest stabilizing or destabilizing effect through inductive or hyperconjugative interactions, a topic of ongoing discussion in physical organic chemistry.

Rearrangement Pathways Initiated by Halogen Activation

Activation of either the bromine or fluorine atom can initiate rearrangement pathways, often proceeding through carbocationic intermediates. The formation of a carbocation at the carbon bearing the halogens would be highly disfavored due to the powerful electron-withdrawing effect of the fluorine atom. However, activation of the bromine atom in the bromomethyl group is a more plausible scenario.

For instance, in the presence of a Lewis acid, abstraction of the bromide ion would generate a primary carbocation. This high-energy intermediate would be prone to rapid rearrangement to a more stable carbocation.

Potential Rearrangement Pathways:

Initiating StepIntermediateRearrangementProduct Type
Lewis acid-assisted bromide abstractionPrimary carbocation1,2-hydride or 1,2-alkyl shiftRearranged haloalkane
SolvolysisPrimary carbocationRing expansion/contractionModified carbocyclic skeletons

A 1,2-hydride shift from an adjacent ring carbon would lead to a more stable secondary or tertiary carbocation, which could then be trapped by a nucleophile. Alternatively, a 1,2-methyl shift from the gem-dimethyl group could occur. Ring-expansion or contraction pathways, while less common for cyclohexyl systems under these conditions, cannot be entirely ruled out, potentially leading to cycloheptane (B1346806) or cyclopentane (B165970) derivatives. The presence of the gem-dimethyl group at the 4-position would likely influence the regioselectivity of any elimination reactions that might compete with rearrangement.

Comparative Reactivity Analysis of this compound with Related Monohalogenated Cyclohexanes

A comparative analysis of the reactivity of this compound with simpler monohalogenated cyclohexanes, such as bromocyclohexane (B57405) or fluorocyclohexane, highlights the significant influence of the unique substitution pattern.

Table of Comparative Reactivity:

CompoundKey Structural FeatureExpected Sₙ1 ReactivityExpected Sₙ2 ReactivityExpected E2 Reactivity
BromocyclohexaneSecondary bromideModerateModerateFavorable
FluorocyclohexaneSecondary fluoride (B91410)Very LowVery LowPoor (F is a poor leaving group)
1-Bromo-1-methylcyclohexane (B3058953)Tertiary bromideHighVery Low (steric hindrance)Favorable
This compoundPrimary bromide, gem-fluoro groupLow (primary), but rearrangement possibleLow (steric hindrance from quaternary center)Possible, but sterically hindered

In Sₙ2 reactions, the primary nature of the carbon-bromine bond would typically suggest favorable reactivity. However, the presence of the highly substituted quaternary carbon atom alpha to the bromomethyl group introduces significant steric hindrance, likely retarding the rate of bimolecular substitution compared to a less substituted primary bromide.

For Sₙ1-type reactions, the formation of a primary carbocation is energetically unfavorable. While subsequent rearrangement could lead to more stable carbocations, the initial ionization step would be slow. In comparison, a tertiary halide like 1-bromo-1-methylcyclohexane would ionize much more readily.

In elimination reactions (E2), a strong, sterically hindered base would be required to abstract a proton from the bromomethyl group, which is unlikely. Abstraction of a proton from an adjacent ring carbon would be more plausible, but the stereoelectronic requirements for an anti-periplanar arrangement of the proton and the leaving group might be constrained by the cyclohexane conformation.

Stereochemical Considerations in 1 Bromomethyl 1 Fluoro 4,4 Dimethylcyclohexane and Its Transformations

Conformational Dynamics of the 4,4-Dimethylcyclohexane Ring System

The conformational preference of substituted cyclohexanes is a well-established concept, primarily dictated by the minimization of steric strain. The chair conformation is the most stable arrangement for the cyclohexane (B81311) ring. In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org For 1,1-disubstituted cyclohexanes, the situation is more complex, as one substituent must occupy an axial position while the other is equatorial. libretexts.org

The critical stereochemical aspect arises from the substituents at the C1 position. In a chair conformation, one of these substituents must be in an axial orientation, and the other in an equatorial orientation. The preferred conformation will be the one that places the sterically more demanding group in the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

SubstituentA-value (kcal/mol)
-F0.15 - 0.42
-CH2Br1.79

Based on these A-values, the bromomethyl group is significantly bulkier than the fluorine atom. Consequently, the chair conformation in which the bromomethyl group occupies the equatorial position and the fluorine atom occupies the axial position is expected to be the more stable conformer. This arrangement minimizes the steric repulsion between the large bromomethyl group and the axial hydrogens on the same side of the ring.

Diastereoselectivity and Enantioselectivity in Bromination and Fluorination Steps

The synthesis of 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane presents a significant stereochemical challenge: the creation of a quaternary stereocenter at C1 bearing four different substituents (a bromomethyl group, a fluorine atom, and two different carbon chains of the cyclohexane ring). The stereochemical outcome of the reactions that install the bromo and fluoro groups will determine the diastereomeric and potentially enantiomeric composition of the final product.

While the specific synthesis of this compound is not detailed in the literature, we can infer potential stereochemical outcomes by considering analogous reactions. The introduction of a geminal bromo and fluoro group can be challenging. A possible synthetic route could involve the reaction of a suitable precursor, such as a tertiary alcohol, with fluorinating and brominating agents.

The dehydroxylative fluorination of tertiary alcohols is a known transformation, and various reagents have been developed for this purpose. organic-chemistry.orgresearchgate.net The stereochemical outcome of such reactions can be influenced by the reaction mechanism. For instance, an SN1-type reaction involving a carbocation intermediate would likely lead to a racemic mixture of enantiomers, as the nucleophilic fluoride (B91410) can attack the planar carbocation from either face with equal probability. Conversely, an SN2-type mechanism, if operative, would proceed with inversion of configuration at the reaction center.

Achieving high diastereoselectivity and enantioselectivity in the synthesis of such a quaternary stereocenter would likely require the use of chiral reagents or catalysts. Chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction, are a common strategy in asymmetric synthesis. Current time information in Pasuruan, ID. For example, a chiral auxiliary attached to a precursor molecule could shield one face of a reactive intermediate, leading to the preferential formation of one stereoisomer.

Stereochemical Course of Nucleophilic Substitutions at the Bromomethyl-Fluorine Center

The C1 carbon of this compound is a tertiary carbon atom, and the bromomethyl group is attached to this quaternary center. This structural motif is analogous to a neopentyl system, which is known for its steric hindrance towards nucleophilic substitution reactions. quora.comacs.orgresearchgate.net

Nucleophilic substitution reactions at the carbon of the bromomethyl group are expected to be slow. This is due to the significant steric hindrance posed by the bulky 4,4-dimethylcyclohexyl group and the fluorine atom at the C1 position. An SN2 reaction at the primary carbon of the bromomethyl group would be severely hindered as the nucleophile's approach would be blocked by the surrounding bulky groups.

If a nucleophilic substitution were to occur at the C1 carbon itself (displacing the fluorine), it would likely proceed through an SN1 mechanism due to the tertiary nature of the carbon. This would involve the formation of a tertiary carbocation intermediate. The stability of this carbocation would be influenced by the electronic effects of the adjacent bromomethyl group. The planarity of the carbocation would allow for nucleophilic attack from either face, likely resulting in a racemic or diastereomeric mixture of products, depending on the chirality of the starting material and the nature of the nucleophile.

The presence of the fluorine atom at the C1 position also introduces interesting electronic effects that can influence the reactivity. The high electronegativity of fluorine can destabilize an adjacent carbocation, potentially slowing down an SN1 reaction.

Probing Chiral Intermediates and Products in Reaction Sequences

Given that this compound is a chiral molecule, any reaction sequence involving this compound has the potential to generate chiral intermediates and products. The identification and characterization of these chiral species are crucial for understanding the stereochemical course of the reactions.

Various analytical techniques can be employed to probe the stereochemistry of the molecules involved. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating and quantifying enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. In the presence of a chiral shift reagent, the NMR signals of enantiomers can be resolved, allowing for the determination of enantiomeric excess. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the relative stereochemistry of different groups within a molecule by measuring through-space interactions. For the 4,4-dimethylcyclohexane system, 1H and 13C NMR would be particularly useful in determining the axial or equatorial positions of substituents based on chemical shifts and coupling constants. chemicalbook.comchemicalbook.comspectrabase.com

In reaction sequences, the isolation and characterization of intermediates can provide valuable insights into the reaction mechanism and the stereochemical transformations occurring at each step. If a reaction proceeds through a carbocation intermediate, trapping experiments with various nucleophiles could be performed to confirm its existence and study its reactivity.

Strategies for Stereocontrol in Derivatization Reactions of this compound

Achieving stereocontrol in the derivatization of this compound would be a key objective for any synthetic application of this compound. This could involve either controlling the stereochemistry of reactions at the existing chiral center or introducing new stereocenters with a high degree of selectivity.

One strategy for achieving stereocontrol is through the use of substrate control. The inherent chirality and conformational bias of the starting material can influence the approach of a reagent, leading to the preferential formation of one diastereomer. For example, the bulky 4,4-dimethylcyclohexyl group could direct an incoming reagent to the less hindered face of a reactive site.

Another powerful approach is the use of chiral reagents or catalysts. Chiral reducing agents, for instance, could be used to reduce a carbonyl group introduced elsewhere in the molecule with high enantioselectivity. Similarly, chiral catalysts could be employed in a variety of transformations, such as asymmetric epoxidation or dihydroxylation of an olefinic derivative, to install new stereocenters with predictable stereochemistry.

The choice of reaction conditions, such as solvent and temperature, can also play a crucial role in influencing the stereochemical outcome of a reaction. Low temperatures can often enhance the selectivity of a reaction by favoring the transition state of lower energy.

Advanced Spectroscopic and Structural Elucidation of 1 Bromomethyl 1 Fluoro 4,4 Dimethylcyclohexane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering profound insights into stereochemistry, connectivity, and conformational dynamics. For a molecule such as 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane, with its multiple substituents and stereogenic center, NMR is particularly powerful.

Elucidation of Conformational Preferences

The conformational landscape of substituted cyclohexanes is typically dominated by the chair conformation, which minimizes torsional and angle strain. For this compound, a ring flip would interconvert the axial and equatorial positions of the substituents at the C1 position. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. libretexts.org The 4,4-dimethyl substitution effectively locks the cyclohexane (B81311) ring, preventing a full chair flip and influencing the preferred orientation of the C1 substituents.

The bulky 4,4-dimethyl groups introduce significant 1,3-diaxial interactions, which would destabilize a conformation where a large group is axial. pressbooks.pub In this molecule, the conformational equilibrium is expected to strongly favor the chair form where the larger bromomethyl group occupies the equatorial position to minimize steric strain with the axial methyl group at C4 and the axial hydrogens. The smaller fluorine atom would then occupy the axial position. Low-temperature NMR studies would be instrumental in slowing down the conformational exchange, potentially allowing for the observation of distinct signals for both conformers and a precise determination of their equilibrium ratio. masterorganicchemistry.com

Heteronuclear NMR (e.g., ¹⁹F NMR, ¹³C NMR) for Halogen Environments

Heteronuclear NMR provides direct information about the chemical environment of specific nuclei, such as fluorine and carbon, which is invaluable for the structural elucidation of halogenated organic compounds.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for probing the local environment of the fluorine atom. chemicalbook.com The chemical shift of the fluorine atom in this compound is expected to be significantly different depending on its axial or equatorial orientation. Typically, an axial fluorine on a cyclohexane ring appears at a higher field (more shielded) compared to an equatorial fluorine. semanticscholar.org Given the conformational preference for an axial fluorine, a single major resonance would be anticipated in the ¹⁹F NMR spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the molecule's asymmetry, each of the nine carbon atoms is expected to be chemically non-equivalent, resulting in nine distinct signals. The chemical shifts would be influenced by the electronegativity of the attached fluorine and bromine atoms. The carbon atom bonded to both fluorine and the bromomethyl group (C1) would exhibit a significant downfield shift and would appear as a doublet due to one-bond coupling with the fluorine atom. The carbons of the gem-dimethyl group at C4 would also be distinct.

A hypothetical ¹³C NMR data table is presented below, with estimated chemical shifts based on known substituent effects on cyclohexane rings. researchgate.netoregonstate.edu

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹JCF)
C195 - 105d
CH₂Br35 - 45d
C2, C630 - 40s
C3, C525 - 35s
C430 - 40s
C(CH₃)₂25 - 35s
C(CH₃)₂25 - 35s

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nanoient.org For this compound, key vibrational modes would include C-H, C-F, and C-Br stretching and bending frequencies.

The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the cyclohexane ring are expected in the 2850-3000 cm⁻¹ region. libretexts.org The presence of the electron-withdrawing halogens would slightly shift these frequencies. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region of the IR spectrum. wpmucdn.com The exact position can be indicative of the axial or equatorial orientation. The C-Br stretching vibration is found at lower wavenumbers, generally in the 515-690 cm⁻¹ range. orgchemboulder.com

A summary of the expected characteristic vibrational frequencies is provided in the table below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C-H (alkane)Stretching2850 - 3000
C-HBending1350 - 1470
C-FStretching1000 - 1400
C-BrStretching515 - 690

X-ray Crystallography for Absolute and Relative Stereochemistry of Crystalline Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that a suitable single crystal can be obtained. While this compound itself may be a liquid or oil at room temperature, it could be derivatized to form a crystalline solid.

This technique would unambiguously confirm the chair conformation of the cyclohexane ring and the precise spatial arrangement of the bromomethyl, fluoro, and dimethyl groups. It would provide accurate bond lengths, bond angles, and torsional angles, confirming the predicted conformational preferences, such as the equatorial placement of the bromomethyl group.

Computational and Theoretical Studies on 1 Bromomethyl 1 Fluoro 4,4 Dimethylcyclohexane

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

It is possible that computational studies on this compound exist in proprietary industrial research or have not yet been published in the public domain. Future research may shed light on the computational and theoretical aspects of 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane.

Applications of 1 Bromomethyl 1 Fluoro 4,4 Dimethylcyclohexane As a Synthetic Building Block

Utilization in the Synthesis of Complex Fluorinated Cyclohexyl Scaffolds

The 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane moiety is a key building block for accessing more complex and highly functionalized fluorinated cyclohexane (B81311) derivatives. The presence of both a reactive bromomethyl group and a fluorine atom on the same carbon atom allows for a range of chemical transformations. The fluorine atom can influence the reactivity of the adjacent bromomethyl group and impart unique conformational and electronic properties to the resulting molecules.

Selectively fluorinated cyclohexane rings are valuable motifs in medicinal chemistry and materials science. nih.gov The 4,4-dimethyl substitution pattern can provide steric bulk and influence the conformational preferences of the cyclohexane ring, which can be advantageous in the design of bioactive molecules and advanced materials.

Derivatization to Access Diverse Functionalized Organic Molecules

The reactivity of the bromomethyl group in this compound allows for its conversion into a wide array of other functional groups through nucleophilic substitution and other reactions.

The bromomethyl group is an excellent electrophile for the formation of new carbon-carbon bonds. It can react with various carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organocuprates), enolates, and cyanide ions, to extend the carbon skeleton. These reactions are fundamental in the synthesis of more complex organic molecules.

For instance, organocuprates are known to couple with primary alkyl halides, suggesting that this compound could undergo similar reactions to form new carbon-carbon bonds.

Table 1: Representative Carbon-Carbon Bond Forming Reactions with Alkyl Halides

Nucleophile Reagent Example Product Type
Organocuprate (CH₃)₂CuLi Alkylated product
Enolate Sodium diethyl malonate Malonic ester derivative

This table presents generalized reactions of alkyl halides with common carbon nucleophiles.

The bromine atom can be readily displaced by a variety of heteroatom nucleophiles to introduce functionalities containing oxygen, nitrogen, sulfur, and other elements. Such transformations are crucial for modulating the physicochemical properties of the molecule, such as polarity, hydrogen bonding capacity, and reactivity.

Common nucleophilic substitution reactions involving heteroatoms include the formation of alcohols, ethers, amines, azides, and thiols. The reaction conditions can often be tailored to favor specific products.

Table 2: Introduction of Heteroatom Functionalities via Nucleophilic Substitution

Nucleophile Reagent Example Functional Group Introduced
Hydroxide NaOH Alcohol (-OH)
Alkoxide NaOCH₃ Ether (-OCH₃)
Ammonia NH₃ Primary Amine (-NH₂)
Azide NaN₃ Azide (-N₃)

This table illustrates typical nucleophilic substitution reactions for introducing various heteroatom functionalities.

Role in the Construction of Bridged and Polycyclic Systems

Functionalized cyclohexanes are valuable precursors for the synthesis of bridged and polycyclic ring systems. nih.govrsc.org The reactive handle provided by the bromomethyl group in this compound can be exploited in intramolecular cyclization reactions to construct such intricate three-dimensional structures.

For example, if the cyclohexane ring bears another functional group capable of reacting with the bromomethyl moiety, an intramolecular ring-closure can lead to the formation of a bicyclic system. The specific nature of the resulting bridged or fused ring system would depend on the position and identity of the second functional group. The synthesis of functionalized bridged polycycles is of significant interest due to their prevalence in biologically active natural products. nih.govrsc.org

Contribution to the Synthesis of Precursors for Advanced Materials

Fluorinated organic compounds are of great interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.comrsc.org Fluorinated polymers, for instance, have found applications in coatings and other high-performance materials. nih.govmdpi.com

This compound can serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. The incorporation of the 4,4-dimethyl-1-fluorocyclohexyl unit into a polymer backbone could impart desirable properties such as hydrophobicity and tailored thermal characteristics. The synthesis of fluorinated monomers is a key step in the development of new polymeric materials with specific functionalities. nih.gov

Strategies for Late-Stage Functionalization via this compound

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues with modified properties.

While the direct use of this compound in LSF would depend on the specific reaction, the functionalities it contains are relevant to LSF strategies. For example, the development of methods for the late-stage introduction of fluorinated motifs is an active area of research. nih.gov A molecule like this compound could potentially be coupled to a complex substrate in a late-stage transformation, thereby introducing the fluorinated dimethylcyclohexyl group.

Future Perspectives in Research on 1 Bromomethyl 1 Fluoro 4,4 Dimethylcyclohexane

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane will likely pivot towards methodologies that are not only efficient but also environmentally benign. Current approaches to similar gem-bromofluoro compounds often rely on multi-step sequences that may involve hazardous reagents. Future research could focus on the development of more direct and sustainable routes.

One promising direction is the application of late-stage C-H functionalization. researchgate.netnih.gov The desymmetrization of readily available 4,4-dimethylcyclohexane derivatives could offer a highly efficient entry point. researchgate.netnih.gov Furthermore, photoredox catalysis, which has proven effective for the synthesis of 1-bromo-1-fluoroalkanes from alkenes, could be adapted for the direct conversion of a suitable exomethylene precursor.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes to this compound

Synthetic Approach Potential Precursor Key Reagents/Catalysts Potential Advantages
Electrophilic Halogenation 1-fluoro-4,4-dimethyl-1-(methyl)cyclohexane N-Bromosuccinimide (NBS), radical initiator Potentially straightforward, utilizes a common brominating agent.
Nucleophilic Fluorination 1-bromo-1-(bromomethyl)-4,4-dimethylcyclohexane Silver(I) fluoride (B91410) (AgF), Selectfluor® Controlled introduction of fluorine, established fluorinating agents.
Photoredox Catalysis 4,4-dimethyl-1-methylenecyclohexane Dibromofluoromethane, photoredox catalyst Mild reaction conditions, high functional group tolerance.

| C-H Functionalization | 1-fluoro-1,4,4-trimethylcyclohexane | Dirhodium catalysts, diazo compounds | High atom economy, potential for high stereoselectivity. researchgate.netnih.gov |

Exploration of Unprecedented Reactivity Modes

The unique arrangement of functional groups in this compound suggests the possibility of novel reactivity. The steric hindrance imposed by the gem-dimethyl groups could lead to unusual reaction pathways and selectivities.

Future investigations may uncover intramolecular reactions, such as ring closures to form strained bicyclic systems, driven by the proximity of the bromomethyl and fluoro groups under specific conditions. rsc.org The reactivity of the C-Br bond could be explored in various cross-coupling reactions, while the C-F bond, typically robust, might be activated under specific catalytic conditions. The interplay between the steric bulk and the electronic effects of the substituents could lead to unexpected diastereoselectivities in reactions at the cyclohexane (B81311) ring.

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages for the synthesis and manipulation of potentially reactive intermediates. rsc.orgamt.uknih.gov The integration of this compound into flow chemistry methodologies could enhance safety, improve reaction efficiency, and facilitate scalability. jst.org.inresearchgate.netscielo.br

Halogenation reactions, which can be highly exothermic, are well-suited for the precise temperature control offered by flow reactors. rsc.orgamt.uk Furthermore, photochemical reactions, which could be employed in the synthesis of this compound, benefit from the uniform irradiation achievable in microreactors. nih.gov Subsequent transformations of this compound could also be performed in a continuous flow setup, allowing for the telescoping of reaction sequences and minimizing the isolation of intermediates. cardiff.ac.uk

Advanced Computational-Experimental Synergy

A synergistic approach combining computational modeling and experimental validation will be crucial for unlocking the full potential of this compound. mdpi.comnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the conformational preferences of the molecule, the transition states of potential reactions, and the origins of stereoselectivity. figshare.com

Computational studies can predict spectroscopic signatures (e.g., NMR chemical shifts) to aid in the characterization of this novel compound. Furthermore, modeling can guide the design of experiments by identifying the most promising reaction conditions and catalysts for desired transformations. This integrated approach can accelerate the discovery of new reactions and applications for this unique chemical entity. emerginginvestigators.org

Table 2: Potential Areas of Computational Investigation

Area of Study Computational Method Predicted Outcome
Conformational Analysis DFT, Molecular Dynamics Determination of the most stable chair and boat conformations; prediction of the A-values for the substituents.
Reaction Mechanisms DFT (Transition State Searching) Elucidation of the pathways for potential intramolecular reactions; prediction of activation barriers for substitution and elimination reactions.
Spectroscopic Prediction GIAO-DFT Calculation of 1H, 13C, and 19F NMR chemical shifts to aid in experimental characterization.

| Stereoselectivity | QM/MM, Steric and Electronic Mapping | Rationalization of diastereoselectivity in reactions involving the cyclohexane ring. figshare.com |

Potential for Enabling New Chemical Discoveries

The introduction of the gem-bromofluoro-dimethyl cyclohexane motif could lead to the discovery of new molecules with novel properties and applications. The strategic incorporation of fluorine is a well-established strategy in drug discovery for modulating metabolic stability, bioavailability, and binding affinity. researchgate.netnih.gov The unique conformational constraints and electronic properties of this compound could make it a valuable building block for medicinal chemistry programs.

Beyond pharmaceuticals, the polar hydrophobic nature of fluorinated cyclohexanes suggests potential applications in materials science. beilstein-journals.orgresearchgate.net This compound could serve as a precursor to novel liquid crystals, polymers, or supramolecular assemblies with unique self-organizing properties. researchgate.netsupsi.chnih.gov The exploration of its reactivity will undoubtedly expand the toolbox of synthetic chemists and pave the way for the discovery of new chemical entities with unforeseen utility.

Q & A

Q. Basic

  • 1H/13C NMR : Resolve methyl and cyclohexane ring protons; the fluorine atom splits adjacent proton signals (e.g., 19F coupling in 1H NMR).
  • 19F NMR : Directly identifies the fluorine environment (δ ~ -150 to -200 ppm for aliphatic fluorides).
  • Mass Spectrometry (MS) : Confirms molecular weight (223.13 g/mol) via ESI or EI-MS, with fragmentation patterns indicating loss of Br or CH2Br groups .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Flammability : Use explosion-proof equipment and avoid ignition sources (classified under GHS H226) .
  • Toxicity : Wear PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert adsorbents.
  • Storage : Keep in a tightly sealed container under inert gas to prevent degradation .

What are its applications in medicinal chemistry research?

Basic
The bromomethyl group serves as a versatile handle for alkylation or cross-coupling reactions to generate bioactive analogs. For example, it can be used to synthesize fluorinated prodrugs or enzyme inhibitors, leveraging the metabolic stability imparted by the fluorine atom. Comparative studies with non-fluorinated analogs (e.g., 4-(bromomethyl)-1,1-dimethylcyclohexane) highlight enhanced bioavailability in fluorinated derivatives .

What strategies mitigate steric hindrance during nucleophilic substitution reactions?

Q. Advanced

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
  • Temperature : Elevated temperatures (60–80°C) overcome activation barriers caused by the dimethyl groups .

How can computational chemistry predict regioselectivity in its reactions?

Advanced
Density Functional Theory (DFT) calculations model transition states to predict preferred attack sites. For instance, the Fukui function analysis identifies electrophilic regions (e.g., bromomethyl carbon) and steric maps quantify hindrance from dimethyl groups. AI-driven platforms (e.g., Retrosynthesis.ai ) validate synthetic pathways using datasets like Reaxys .

What are the challenges in achieving stereochemical control during its incorporation into chiral molecules?

Advanced
The dimethyl groups create a rigid cyclohexane ring, favoring axial or equatorial conformations that influence stereoselectivity. Strategies include:

  • Chiral Auxiliaries : Temporarily enforce desired configurations.
  • Asymmetric Catalysis : Use of Pd or Ni catalysts with chiral ligands for cross-couplings.
  • Dynamic Kinetic Resolution : Exploit ring-flipping barriers to trap intermediates .

How does the compound’s stability under varying pH/temperature conditions affect multi-step syntheses?

Advanced
Stability studies using HPLC or TLC reveal decomposition above 60°C or in acidic conditions (pH < 3). Recommendations:

  • Storage : -20°C under argon.
  • Reaction Design : Avoid prolonged heating; use buffered conditions (pH 6–8) for aqueous steps .

What biological activities are documented for structurally related compounds?

Advanced
Comparisons with analogs (e.g., 4-(bromomethyl)-1,1-dimethylcyclohexane) show moderate antimicrobial activity but high cytotoxicity in cell lines. Fluorination may reduce off-target effects while retaining bioactivity, as seen in fluorinated kinase inhibitors .

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